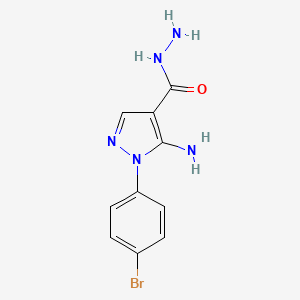

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Description

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position, a bromophenyl group at the 1-position, and a carbohydrazide group at the 4-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

5-amino-1-(4-bromophenyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5O/c11-6-1-3-7(4-2-6)16-9(12)8(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCCKDRUAISHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169136 | |

| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-68-1 | |

| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

Mechanism

- Formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the β-ketoester.

- Cyclization and dehydration to yield the pyrazole-4-carboxylate ester.

Hydrazinolysis of Pyrazole-4-Carboxylate Esters

The ester group at position 4 is converted to carbohydrazide through hydrazinolysis, a nucleophilic acyl substitution reaction.

Procedure

Optimization

- Solvent Choice : Ethanol minimizes side reactions compared to methanol.

- Hydrazine Ratio : A 2:1 molar ratio of hydrazine to ester improves conversion.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving thermal efficiency.

Protocol

Advantages

- 50% reduction in reaction time compared to conventional methods.

- Improved purity due to minimized side reactions.

Sonication-Assisted Cyclocondensation

Ultrasound promotes cavitation, accelerating molecular interactions and reducing energy requirements.

Methodology

From α-Cyanoacetophenones

α-Cyanoacetophenones react with hydrazines to form pyrazole-4-carbonitriles, which are hydrolyzed to carboxylic acids and then converted to carbohydrazides.

Vilsmeier–Haack Reaction

A two-step process involving formylation of diaminopyrazoles followed by Sandmeyer bromination.

Industrial-Scale Production Considerations

Scaling up synthesis requires optimizing cost, safety, and environmental impact.

Key Strategies

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

- Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity.

- Catalyst Recovery : Nano-ZnO or ruthenium-based catalysts enable reuse for >5 cycles.

Data Tables

Table 1. Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Conventional Cyclocondensation | Reflux, 8 hours | 65–75 | >95 | Well-established protocol |

| Microwave-Assisted | 100°C, 30 minutes | 80–90 | >98 | Time-efficient |

| Sonication | 40–60°C, 2 hours | 75–80 | 90 | Energy-efficient |

| α-Cyanoacetophenone Route | Hydrolysis + hydrazinolysis | 60–70 | 85 | Flexible intermediate use |

Table 2. Optimization Parameters for Hydrazinolysis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Hydrazine Ratio | 2:1 (ester:hydrazine) | +15% |

| Solvent | Ethanol | +10% |

| Temperature | 80°C | +20% |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or Grignard reagents for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .

Major Products

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole derivatives, depending on the reagents and conditions used.

Scientific Research Applications

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and carbohydrazide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-yl)(4-chlorophenyl)methanone

- 5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone

Uniqueness

What sets 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide apart from these similar compounds is the presence of the carbohydrazide group, which imparts unique chemical properties and potential biological activities. This functional group allows for additional interactions with biological targets and can be further modified to enhance its activity or selectivity.

Biological Activity

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, a compound with the CAS number 618070-68-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and enzymatic inhibition, supported by relevant data and case studies.

- Molecular Formula : C10H10BrN5O

- Molecular Weight : 296.13 g/mol

- Structural Features : The compound contains a pyrazole ring substituted with an amino group and a bromophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

In Vitro Studies

In a series of tests involving different bacterial strains, the compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria, demonstrating its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Strongly Inhibitory |

| Escherichia coli | 0.50 | Moderately Inhibitory |

| Candida albicans | 0.30 | Strongly Inhibitory |

These results indicate that the compound has the potential to be developed as an antimicrobial agent, particularly against resistant strains.

Anticancer Potential

The anticancer activity of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide has also been explored. In vitro assays demonstrated that it could induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assay

A study assessed the cytotoxic effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results are summarized below:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15.2 | Induces Apoptosis |

| MCF-7 | 12.8 | Induces Apoptosis |

The IC50 values indicate that the compound exhibits potent cytotoxic effects, making it a candidate for further development in anticancer therapies.

Enzymatic Inhibition

Another significant aspect of its biological activity is the inhibition of specific enzymes involved in critical cellular processes.

Enzyme Inhibition Studies

The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), two important targets for antibacterial and anticancer therapies.

| Enzyme | IC50 (µM) | Target Activity |

|---|---|---|

| DNA Gyrase | 25.6 | Bacterial DNA replication |

| DHFR | 2.3 | Folate metabolism |

These findings suggest that 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide may disrupt essential biochemical pathways in pathogens and cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors. For example, substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the pyrazole core . Key intermediates, such as 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, are synthesized via Vilsmeier–Haack reactions and confirmed by spectral analysis (IR, ¹H/¹³C NMR) . Intermediate purity is critical; recrystallization in ethanol or methanol is recommended.

Q. How can the structure of this compound be validated post-synthesis?

- Methodological Answer : Structural confirmation relies on combined spectroscopic techniques:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH₂ at ~3300 cm⁻¹).

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and hydrazide NH signals (δ 9–10 ppm). ¹³C NMR confirms carbonyl carbons (~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical mass.

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial activity)?

- Methodological Answer : Use standardized protocols:

- Antibacterial : Broth microdilution (MIC determination) against S. aureus and E. coli per CLSI guidelines .

- Antifungal : Agar diffusion assays with C. albicans.

- Cytotoxicity : MTT assays on non-cancerous cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitubulin activity?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole 3-position to enhance tubulin binding. Replace the bromophenyl group with fluorophenyl to assess halogen effects .

- Biological Evaluation : Use in vivo sea urchin embryo assays to quantify antimitotic effects and compare with combretastatin A-4 analogues .

- Data Analysis : Correlate IC₅₀ values with substituent electronegativity via QSAR models .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time.

- Validate Target Engagement : Use competitive binding assays (e.g., σ₁ receptor antagonism with [³H]-pentazocine) to confirm mechanism-specific activity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, polar surface area) to identify outliers due to impurities or assay variability .

Q. How can molecular docking predict binding modes to carbonic anhydrase IX (CA IX) for anticancer applications?

- Methodological Answer :

- Protein Preparation : Retrieve CA IX crystal structure (PDB: 3IAI). Protonate residues and optimize hydrogen bonds using software like AutoDock Vina.

- Ligand Docking : Generate 3D conformers of the compound; prioritize poses with hydrazide NH forming hydrogen bonds to Zn²⁺-bound water in the active site .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide) and validate via in vitro CA inhibition assays .

Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge : Low yield during hydrazide cyclization due to side reactions.

- Optimization : Use microwave-assisted synthesis to reduce reaction time and improve purity. Monitor by TLC (silica gel, ethyl acetate/hexane 1:1) .

- Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.